molecular formula C19H27NO5S2 B12767848 Tiemonium mesylate CAS No. 64997-20-2

Tiemonium mesylate

Cat. No.: B12767848
CAS No.: 64997-20-2
M. Wt: 413.6 g/mol
InChI Key: AVROMTYQGLLKRH-UHFFFAOYSA-M
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Description

Tiemonium mesylate is a muscarinic acetylcholine receptor antagonist, commonly used in Asia, particularly in Bangladesh, for the alleviation of muscle spasms in the intestine, biliary system, uterus, and urinary bladder. It is often used in the form of iodide or methylsulphate salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiemonium mesylate can be synthesized through the direct asymmetric catalytic thienylaluminum addition to ketones. This method provides a concise approach to the synthesis of (S)-tiemonium iodide .

Industrial Production Methods

The industrial production of this compound involves the conversion of alcohols into good leaving groups through the use of sulfonate groups such as methanesulfonyl. This process does not affect the stereochemistry of the alcohol and allows for participation in substitution and elimination reactions .

Chemical Reactions Analysis

Types of Reactions

Tiemonium mesylate undergoes various types of reactions, including substitution reactions. The compound can participate in substitution reactions on sulfur, leading to the formation of O-S bonds and the breakage of S-Cl bonds .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mesyl chloride and tosyl chloride. These reagents facilitate the substitution reactions by converting neutral alcohols into mesylates or tosylates .

Major Products Formed

The major products formed from these reactions are mesylates or tosylates, which are excellent leaving groups and facilitate further chemical transformations .

Scientific Research Applications

Mechanism of Action

Tiemonium mesylate exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This action prevents the effects of acetylcholine, leading to the alleviation of muscle spasms .

Properties

CAS No.

64997-20-2

Molecular Formula

C19H27NO5S2

Molecular Weight

413.6 g/mol

IUPAC Name

methanesulfonate;3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C18H24NO2S.CH4O3S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

AVROMTYQGLLKRH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.CS(=O)(=O)[O-]

Origin of Product

United States

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